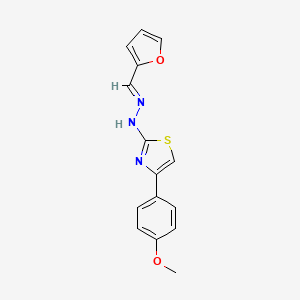
(E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole
Übersicht
Beschreibung
(E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole, commonly known as FMF-04-159-1, is a chemical compound that has recently gained attention in the field of medical research due to its potential therapeutic applications.
Wirkmechanismus
FMF-04-159-1 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cell survival and proliferation. Specifically, FMF-04-159-1 inhibits the activity of PI3K, Akt, and mTOR, which are key enzymes involved in this pathway. This leads to the induction of apoptosis and the suppression of angiogenesis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, FMF-04-159-1 has been found to exhibit anti-inflammatory and anti-oxidant activities. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in various in vitro and in vivo models. Furthermore, FMF-04-159-1 has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMF-04-159-1 is its specificity for cancer cells. It has been found to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, further studies are needed to determine its safety and efficacy in humans. Additionally, the synthesis of FMF-04-159-1 is complex and requires multiple steps, which may limit its scalability for commercial production.
Zukünftige Richtungen
There are several future directions for the research and development of FMF-04-159-1. One area of focus is the optimization of its chemical structure to improve its potency and selectivity towards cancer cells. Another area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of FMF-04-159-1. Additionally, further studies are needed to investigate its potential applications in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
FMF-04-159-1 is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its anti-cancer properties, specificity for cancer cells, and minimal toxicity towards normal cells make it a promising candidate for cancer therapy. However, further studies are needed to determine its safety and efficacy in humans, and to optimize its chemical structure and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
FMF-04-159-1 has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival and proliferation. Additionally, FMF-04-159-1 has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of genes involved in angiogenesis (the formation of new blood vessels).
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWWCFGIRJNKHY-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole](/img/structure/B3231374.png)
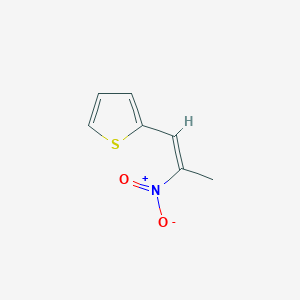
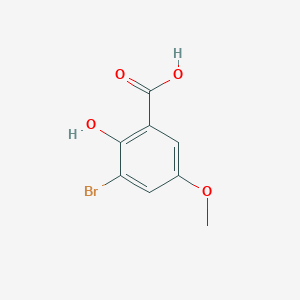
![2-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B3231383.png)
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3231389.png)
![4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B3231395.png)

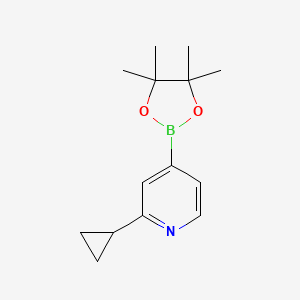
![(2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3231415.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3231422.png)
![(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3231436.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231441.png)
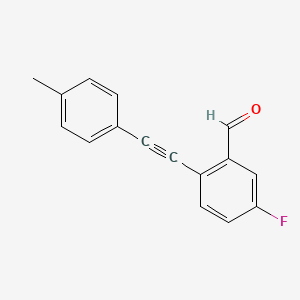
![2-(cinnamylthio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3231458.png)